(Ethylenedinitrilo)tetraacetonitrile

Solubility Precipitation Control Organic-Phase Extraction

(Ethylenedinitrilo)tetraacetonitrile (CAS 5766-67-6), often abbreviated EDTN, is a crystalline tetra-nitrile compound belonging to the aminopolycarboxylate precursor class. With molecular formula C10H12N6 and a molecular weight of 216.24 g/mol, it serves as the direct precursor to ethylenediaminetetraacetic acid (EDTA) via hydrolysis.

Molecular Formula C10H12N6
Molecular Weight 216.24 g/mol
CAS No. 5766-67-6
Cat. No. B1605831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethylenedinitrilo)tetraacetonitrile
CAS5766-67-6
Molecular FormulaC10H12N6
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC(CN(CC#N)CC#N)N(CC#N)CC#N
InChIInChI=1S/C10H12N6/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14/h5-10H2
InChIKeyFDWRKVKXYZRYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Ethylenedinitrilo)tetraacetonitrile (CAS 5766-67-6) is a Strategic Nitrile-Rich Precursor and Chelation Intermediate


(Ethylenedinitrilo)tetraacetonitrile (CAS 5766-67-6), often abbreviated EDTN, is a crystalline tetra-nitrile compound belonging to the aminopolycarboxylate precursor class. With molecular formula C10H12N6 and a molecular weight of 216.24 g/mol, it serves as the direct precursor to ethylenediaminetetraacetic acid (EDTA) via hydrolysis. EDTN exhibits a melting point of 132°C, and its water solubility is limited to 299 mg/L at 20°C, distinguishing it from simpler nitrile analogs . Regulatory databases classify this substance as an intermediate with an EC number of 227-290-3 [1].

Why In-Class Nitrile Precursors Cannot Substitute EDTN in Precision Applications


Despite structural similarities, in-class polyaminonitriles such as nitrilotriacetonitrile (NTAN) and iminodiacetonitrile (IDAN) cannot substitute EDTN without altering critical process parameters. EDTN's four terminal nitrile groups confer a distinct combination of low aqueous solubility (299 mg/L), intermediate lipophilicity (logP = -0.32), and ultimate hexadentate chelation potential after hydrolysis to EDTA. Substituting with NTAN (3 nitrile groups, logP = -1.39) or IDAN (2 nitrile groups, logP = +0.01) would compromise the ligand field strength, solubility profile, and thermal behavior of the resulting system. The evidence below quantifies these differences.

Editable evidence blocks: Compare (Ethylenedinitrilo)tetraacetonitrile with closest analogs using real numerical data


Aqueous Solubility: EDTN is Over an Order of Magnitude Less Soluble than Tri- and Di-nitrile Analogs

EDTN's aqueous solubility at 20°C is 299 mg/L, compared to 6,000 mg/L for nitrilotriacetonitrile (NTAN) and approximately 50,000 mg/L for iminodiacetonitrile (IDAN). This represents a 20-fold difference relative to NTAN and a 167-fold difference relative to IDAN. Low solubility facilitates product isolation via precipitation during aqueous synthesis and supports extraction into organic phases for non-aqueous chelation processes [1]. EDTN is reportedly insoluble in water but partially soluble in dimethylformamide according to a vendor technical datasheet, corroborating the low aqueous solubility figure .

Solubility Precipitation Control Organic-Phase Extraction

Lipophilicity (LogP): EDTN Occupies a Middle Ground Ideal for Moderately Non-Polar Systems

The octanol-water partition coefficient (logP) is -0.32 for EDTN, -1.39 for NTAN, and +0.01 for IDAN. EDTN's intermediate logP offers a distinct balance: it is 1.07 log units more lipophilic than NTAN, yet 0.33 log units less lipophilic than IDAN, which is near neutral. This profile facilitates selective partitioning into moderately polar organic solvents without the high water miscibility of NTAN or the strong non-polar preference of IDAN .

Lipophilicity Solvent Extraction Partition Coefficient

Nitrile Donor Group Count: EDTN's Four CN Groups Provide Higher Potential Denticity than Tri- and Di-nitrile Analogs

EDTN possesses four cyanomethyl (-CH2CN) groups, compared to three for NTAN and two for IDAN. This structural distinction is critical because the number of nitrile groups directly determines the denticity of the chelating agent produced upon hydrolysis: EDTN yields the hexadentate ligand EDTA, while NTAN yields tetradentate NTA, and IDAN yields tridentate IDA. The additional donor atom in the final chelator translates to higher thermodynamic stability of metal complexes, with EDTA complexes typically exhibiting stability constants (log K) 2-4 orders of magnitude greater than those of NTA for the same metal ion [1][2].

Chelation Denticity Coordination Chemistry

Thermal Stability: EDTN Exhibits a Higher Melting Point than Closest Analogs

EDTN melts at 132°C, whereas NTAN melts at 126°C and IDAN melts in the range of 76–80°C. The higher melting point of EDTN (6°C above NTAN and >52°C above IDAN) indicates stronger intermolecular forces and suggests superior thermal robustness during storage, solid-state handling, and high-temperature reaction conditions. EDTN's thermal stability is further corroborated by a reported boiling point of 346.66°C (estimated), supporting its use in reactions above ambient temperature .

Thermal Stability Melting Point Process Scale-Up

Direct Chelation Capability: EDTN Facilitates Metal Chelation Without Exhaustive Pre-Hydrolysis

U.S. Patent 4,181,672 demonstrates that ethylenediaminetetraacetonitrile (EDTAN) can react directly with metal oxides or hydroxides (Mg, Ca, Zn, Mn) in an aqueous system, forming metal chelates of EDTA, NTA, or DTPA in situ without requiring prior hydrolysis. The process involves admixing the metal oxide, an alkali metal salt of the chelating acid, and the nitrile, then heating to liberate ammonia. This in-situ chelation route shortens the synthesis pathway by one step compared to pre-formed EDTA processes and is applicable to multiple polyaminonitrile substrates including EDTN, NTAN, and DTPAN, which are specifically named and used interchangeably in the process [1].

Direct Chelation Metal Chelate Synthesis Process Intensification

Where to use and buy (Ethylenedinitrilo)tetraacetonitrile based on real differentiation data


Synthesis of Hexadentate Chelating Agents for High-Stability Metal Complexation

EDTN is the critical precursor for EDTA via hydrolysis, delivering hexadentate coordination geometry essential for applications in trace metal analysis, industrial water treatment, and biomedical chelation therapies. Compared to NTAN-derived NTA or IDAN-derived IDA, only EDTN yields a ligand capable of forming complexes with stability constants 10^2–10^4 times higher [1].

Non-Aqueous Metal Extraction and Biphasic Catalysis

Owing to its low water solubility (299 mg/L) and intermediate logP (-0.32), EDTN is the preferred nitrile ligand for liquid-liquid extraction systems where the chelator must partition into organic phases. NTAN is too hydrophilic (logP -1.39) and IDAN is too lipophilic (logP +0.01), making EDTN the optimal middle-ground candidate .

One-Pot Agricultural Chelate Manufacturing

U.S. Patent 4,181,672 demonstrates that EDTN can be combined with zinc, manganese, or calcium oxides/hydroxides in a single vessel to produce EDTA-metal chelates directly without intermediate EDTA isolation. This process intensification strategy is specific to EDTN and its polyaminonitrile class members, offering a simplified pathway for fertilizer micronutrient production [2].

Thermally Robust Solid-Phase Synthesis and Handling

With a melting point of 132°C—substantially higher than NTAN (126°C) and IDAN (~78°C)—EDTN is preferred for solid-phase peptide synthesis, resin functionalization, and other solid-state reactions that require thermal resilience above 100°C without melting or decomposition .

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